An In-Depth Technical Guide to Iodoacetamide-PEG3-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery
An In-Depth Technical Guide to Iodoacetamide-PEG3-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoacetamide-PEG3-azide is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, chemical biology, and drug development. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and key applications. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to enable researchers to effectively utilize this powerful chemical tool.
Introduction
Iodoacetamide-PEG3-azide is a chemical reagent featuring three key components: an iodoacetamide (B48618) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group. This unique combination of functionalities allows for the sequential and specific conjugation of different molecules. The iodoacetamide moiety selectively reacts with thiol groups, commonly found in cysteine residues of proteins, while the azide group participates in highly efficient and bioorthogonal "click chemistry" reactions. The hydrophilic PEG3 linker enhances solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.
This reagent has gained significant traction in various research and development areas, including:
-
Proteomics: For labeling and identifying specific proteins in complex biological samples.
-
Drug Delivery: To create precisely functionalized drug delivery systems.
-
PROTACs (PROteolysis TArgeting Chimeras): As a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, leading to targeted protein degradation.
-
Bioconjugation: For the creation of well-defined bioconjugates such as antibody-drug conjugates (ADCs).
Chemical Properties and Specifications
Iodoacetamide-PEG3-azide is a valuable tool for researchers due to its well-defined chemical and physical properties. The following table summarizes its key specifications, compiled from various suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C10H19IN4O4 | [1][2] |
| Molecular Weight | 386.19 g/mol | [1][2] |
| CAS Number | 1594986-04-5 | [1][2] |
| Appearance | Liquid or solid | [2] |
| Purity | ≥95% | [1][3] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [4][5] |
Mechanism of Action
The utility of Iodoacetamide-PEG3-azide lies in its dual reactivity, enabling a two-step conjugation strategy.
Thiol-Reactive Iodoacetamide Group
The iodoacetamide group reacts specifically with the thiol side chain of cysteine residues in proteins and peptides. This reaction, known as alkylation, proceeds via an S_N2 mechanism where the nucleophilic thiolate anion attacks the carbon atom bearing the iodine, leading to the formation of a stable thioether bond. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more reactive thiolate form.
Bioorthogonal Azide Group
The terminal azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide can undergo two primary types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained cyclooctyne, such as DBCO or BCN, to form a triazole. This is particularly useful in living systems where the toxicity of copper is a concern.[5][6]
The following diagram illustrates the general workflow for a two-step bioconjugation using Iodoacetamide-PEG3-azide.
Bioconjugation workflow using Iodoacetamide-PEG3-azide.
Applications
PROTAC Development
One of the most significant applications of Iodoacetamide-PEG3-azide is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Iodoacetamide-PEG3-azide can serve as the linker connecting the target protein-binding ligand (often containing a reactive cysteine) to the E3 ligase ligand (functionalized with an alkyne for click chemistry).
The following diagram illustrates the mechanism of action of a PROTAC.
PROTAC mechanism of action.
Site-Specific Protein Labeling and Bioconjugation
The thiol-reactivity of the iodoacetamide group allows for the site-specific labeling of proteins at cysteine residues. This is particularly useful for attaching probes, such as fluorescent dyes or biotin, for detection and purification. The subsequent click chemistry reaction with the azide group allows for the attachment of a second molecule of interest with high efficiency and specificity.
Experimental Protocols
The following are generalized protocols for the use of Iodoacetamide-PEG3-azide. Optimization may be required for specific applications.
Protocol for Thiol-Reactive Labeling of a Protein
-
Protein Preparation: Dissolve the protein containing a free cysteine in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5. The protein concentration should typically be in the range of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of Iodoacetamide-PEG3-azide in an anhydrous organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Iodoacetamide-PEG3-azide stock solution to the protein solution. Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protection from light.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of ~50 mM.
-
Purification: Remove the unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or spin filtration.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the azide-labeled protein in a suitable buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare stock solutions of a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein and a molar excess of the alkyne-containing molecule.
-
Add the copper-chelating ligand, followed by the copper(I) source.
-
Initiate the reaction by adding the reducing agent.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification: Purify the final bioconjugate using an appropriate method, such as affinity chromatography, size-exclusion chromatography, or dialysis.
The following diagram illustrates a typical experimental workflow for protein labeling and subsequent click chemistry.
Experimental workflow for bioconjugation.
Quantitative Data
While specific quantitative data for Iodoacetamide-PEG3-azide is often application-dependent and found within specific research publications, the following table provides a general overview of expected performance characteristics based on the known reactivity of iodoacetamides and click chemistry.
| Parameter | Typical Range/Value | Notes |
| Thiol-Labeling Efficiency | > 80% | Highly dependent on the accessibility of the cysteine residue, pH, and reaction conditions. |
| Click Reaction Efficiency | > 90% | CuAAC and SPAAC are generally very high-yielding reactions. |
| Reaction Time (Thiol) | 2 hours to overnight | Dependent on temperature and reagent concentrations. |
| Reaction Time (Click) | 15 minutes to 4 hours | Dependent on the specific click chemistry reaction and catalyst used. |
| Stability of Thioether Bond | High | The thioether bond formed is highly stable under physiological conditions. |
| Stability of Triazole Linkage | High | The triazole ring formed during the click reaction is very stable. |
Conclusion
Iodoacetamide-PEG3-azide is a powerful and versatile chemical tool for researchers in the life sciences. Its heterobifunctional nature, combining a thiol-reactive iodoacetamide group with a bioorthogonal azide group, enables the precise and efficient construction of complex bioconjugates. The inclusion of a PEG spacer further enhances its utility by improving solubility and reducing steric hindrance. From the development of novel therapeutics like PROTACs to the site-specific labeling of proteins for proteomic studies, Iodoacetamide-PEG3-azide offers a robust solution for a wide range of applications. This guide provides the foundational knowledge and protocols to empower researchers to effectively integrate this reagent into their workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodoacetamide-PEG3-azide | PROTAC linker | CAS# 1594986-04-5 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Iodoacetamide-PEG3-azide - Immunomart [immunomart.com]
